(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine
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Overview
Description
(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine is a chemical compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where the fluorine atom or the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines
Uniqueness
(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorine atom. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C10H10FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,7,10H,5-6H2 |
InChI Key |
PGFXFGQNTCPQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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